1-Fluoro-3-(methoxyamino)propan-2-ol

Description

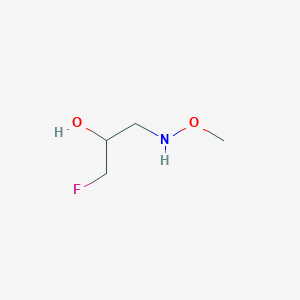

1-Fluoro-3-(methoxyamino)propan-2-ol is a fluorinated secondary alcohol with a methoxyamino (-NH-OCH₃) substituent at the third carbon position. The compound’s structure (C₄H₁₀FNO₂) combines a hydroxyl group, fluorine atom, and methoxyamino moiety, making it a versatile intermediate in medicinal chemistry and radiopharmaceutical synthesis. Its fluorine atom enhances metabolic stability and bioavailability, while the methoxyamino group facilitates interactions with enzymes or receptors, such as monoamine oxidases (MAOs) or adrenoceptors . The compound’s CAS number (1784354-70-6) and molecular weight (137.13 g/mol) are critical identifiers for industrial and research applications .

Properties

Molecular Formula |

C4H10FNO2 |

|---|---|

Molecular Weight |

123.13 g/mol |

IUPAC Name |

1-fluoro-3-(methoxyamino)propan-2-ol |

InChI |

InChI=1S/C4H10FNO2/c1-8-6-3-4(7)2-5/h4,6-7H,2-3H2,1H3 |

InChI Key |

NWBLKRZIWCGTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CONCC(CF)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-3-(methoxyamino)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the nucleophilic substitution of a fluorinated intermediate with a methoxyamine derivative. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Fluoro-3-(methoxyamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like halides or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-Fluoro-3-(methoxyamino)propan-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(methoxyamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom and methoxyamino group contributes to its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 1-fluoro-3-(methoxyamino)propan-2-ol, differing primarily in substituents and stereochemistry, which influence their biochemical and pharmacological profiles.

THK5117 (1-Fluoro-3-((2-(4-(methylamino)phenyl)quinolin-6-yl)oxy)propan-2-ol)

- Structure: Features a quinoline-6-yloxy group and methylamino-phenyl substituent.

- Applications : Used as a tau protein tracer in positron emission tomography (PET) imaging.

- Demonstrated off-target binding in basal ganglia regions, suggesting partial MAO-B interaction .

- Comparison: Unlike this compound, THK5117’s bulky quinoline group reduces blood-brain barrier permeability but enhances tau specificity .

Dexpropranolol Hydrochloride ((R)-1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol)

- Structure: Contains a naphthyloxy group and isopropylamino substituent.

- Applications : Beta-adrenergic receptor blocker with membrane-stabilizing effects.

- Key Findings: Exhibits α₁, α₂, and β₁-adrenoceptor binding, but minimal beta-blocking activity due to stereochemical constraints .

- Comparison: The naphthyloxy group in dexpropranolol enhances lipophilicity, contrasting with the polar methoxyamino group in this compound, which may favor MAO interactions over adrenoceptors .

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structure: Includes indole and methoxyphenoxyethylamino substituents.

- Applications : Tested for antiarrhythmic, hypotensive, and spasmolytic activity.

- Key Findings: Moderate affinity for α₁-adrenoceptors (IC₅₀ = 120 nM) and β₁-adrenoceptors (IC₅₀ = 450 nM) .

- Comparison: The indole moiety increases aromatic interactions with adrenoceptors, whereas this compound’s simpler structure likely limits such interactions but improves synthetic accessibility .

1-Fluoro-3-(methylamino)propan-2-ol

- Structure: Differs by a methylamino (-NH-CH₃) instead of methoxyamino group.

- Applications : Building block in radiopharmaceuticals.

- Key Findings: Higher metabolic stability than non-fluorinated analogues due to the fluorine atom .

T807 (7-(6-Fluoropyridin-3-yl)-5H-pyrido(4,3-b)indole)

- Structure : A fluorinated pyridinyl-indole derivative.

- Applications : Tau PET tracer.

- Key Findings :

- Comparison: Unlike T807, this compound lacks aromatic heterocycles, reducing MAO-A affinity but improving solubility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Properties

Key Research Findings

- MAO Interactions: Fluorinated propan-2-ol derivatives exhibit varying affinities for MAO isoforms. While THK5117 and T807 show off-target MAO binding, this compound’s methoxyamino group may favor selective MAO-B inhibition without compromising metabolic stability .

- Adrenoceptor Activity: Compounds with aromatic substituents (e.g., dexpropranolol) target adrenoceptors, whereas simpler fluorinated analogues prioritize enzyme interactions .

- Synthetic Utility: The methoxyamino group in this compound enhances modularity for derivatization, as seen in iodinated β-sympatholytic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.